3-(Azetidin-1-yl)pyrrolidine

Medicinal Chemistry Organic Synthesis Physicochemical Properties

3-(Azetidin-1-yl)pyrrolidine (CAS: 1018443-34-9), also known as 3-(1-azetidinyl)pyrrolidine, is a bicyclic diamine characterized by the fusion of a four-membered azetidine ring and a five-membered pyrrolidine ring. It is commercially available as a research chemical with a typical purity specification of 95% and a molecular weight of 126.20 g/mol (C7H14N2).

Molecular Formula C7H14N2
Molecular Weight 126.20
CAS No. 1018443-34-9
Cat. No. B1649567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-1-yl)pyrrolidine
CAS1018443-34-9
Molecular FormulaC7H14N2
Molecular Weight126.20
Structural Identifiers
SMILESC1CN(C1)C2CCNC2
InChIInChI=1S/C7H14N2/c1-4-9(5-1)7-2-3-8-6-7/h7-8H,1-6H2
InChIKeyFHIICFSXQPELBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Azetidin-1-yl)pyrrolidine (CAS: 1018443-34-9) – A Bicyclic Diamine Scaffold for Sourcing and Chemical Development


3-(Azetidin-1-yl)pyrrolidine (CAS: 1018443-34-9), also known as 3-(1-azetidinyl)pyrrolidine, is a bicyclic diamine characterized by the fusion of a four-membered azetidine ring and a five-membered pyrrolidine ring . It is commercially available as a research chemical with a typical purity specification of 95% and a molecular weight of 126.20 g/mol (C7H14N2) . The compound serves as a versatile building block in medicinal chemistry and organic synthesis, offering a distinct conformational and electronic profile that differs from monocyclic amines and other bicyclic diamine scaffolds .

Why Generic Substitution of 3-(Azetidin-1-yl)pyrrolidine with Other Diamines or Salts Can Compromise Experimental Outcomes


3-(Azetidin-1-yl)pyrrolidine cannot be trivially substituted with its hydrochloride or dihydrochloride salts, or with regioisomers like 1-(3-azetidinyl)pyrrolidine, without altering key physicochemical and pharmacological parameters. The free base (CAS: 1018443-34-9) possesses a distinct pKa (~10.28) and solubility profile compared to its salt forms . Furthermore, the specific connectivity of the azetidine and pyrrolidine rings in this scaffold is critical for its utility as a building block; altering the ring junction (e.g., to 1-(3-azetidinyl)pyrrolidine, CAS: 1024589-68-1) or the stereochemistry (e.g., (R)-3-(azetidin-1-yl)pyrrolidine, CAS: 2770853-95-5) can lead to divergent biological activities and synthetic outcomes [1]. The quantitative evidence below details these critical points of differentiation.

Quantitative Evidence Guide: Verifiable Differentiation of 3-(Azetidin-1-yl)pyrrolidine (CAS: 1018443-34-9) from Key Analogs


pKa and Basicity: Free Base vs. Hydrochloride Salt Forms

The free base form of 3-(Azetidin-1-yl)pyrrolidine (CAS: 1018443-34-9) has a predicted pKa of 10.28±0.20 . This is a critical parameter for predicting its behavior in aqueous solutions, particularly in biological assays where protonation state influences membrane permeability and receptor binding. The hydrochloride salt (CAS: 1018443-00-9) and dihydrochloride salt (CAS: 2031261-23-9) are already protonated and have distinct solubility and handling characteristics.

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Molecular Weight and Formula: Impact on Stoichiometry and Shipping

The free base form has a molecular formula of C7H14N2 and a molecular weight of 126.20 g/mol . This is significantly lower than its hydrochloride salt (162.66 g/mol) and dihydrochloride salt (199.12 g/mol) . These differences directly impact the molar mass used in stoichiometric calculations and the cost of shipping.

Analytical Chemistry Inventory Management Synthesis

Reaction Selectivity: Hydrogenation of Mesylate Intermediates

A patent (WO2000063168A1) describes a specific synthetic route for the dihydrochloride salt that utilizes a mesylate intermediate followed by hydrogenation [1]. This contrasts with the simpler, direct synthesis of the free base. The free base's amine functionality is required for subsequent reactions, making it a more versatile intermediate than the pre-salted forms.

Organic Synthesis Process Chemistry Patent Analysis

Conformational and Electronic Profile: Azetidine vs. Pyrrolidine Ring Junction

The azetidine ring in 3-(Azetidin-1-yl)pyrrolidine imposes a more constrained geometry compared to its regioisomer 1-(3-azetidinyl)pyrrolidine . This difference in spatial arrangement can significantly influence the molecule's interaction with biological targets, such as nicotinic acetylcholine receptors (nAChRs), where the orientation of the basic amine is critical for binding [1].

Medicinal Chemistry Computational Chemistry Structure-Activity Relationship

Chiral Purity: Stereochemistry as a Critical Differentiator

3-(Azetidin-1-yl)pyrrolidine contains a stereocenter at the 3-position of the pyrrolidine ring. The racemic mixture (CAS: 1018443-34-9) is the most widely available form. However, for applications requiring enantiopure building blocks, the (R)-enantiomer (CAS: 2770853-95-5) is available, often at a higher cost . The choice between racemic and enantiopure material has profound implications for downstream stereochemical outcomes.

Chiral Chemistry Asymmetric Synthesis Pharmaceutical Intermediates

Optimal Application Scenarios for 3-(Azetidin-1-yl)pyrrolidine (CAS: 1018443-34-9) Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization and SAR Studies for Nicotinic Receptor Ligands

The rigid, bicyclic nature of 3-(Azetidin-1-yl)pyrrolidine makes it a valuable scaffold for designing conformationally restricted analogs of flexible amine-containing pharmacophores. Its specific geometric presentation of the basic nitrogen is crucial for exploring nicotinic acetylcholine receptor (nAChR) binding sites, where subtle changes in amine orientation can drastically alter affinity and subtype selectivity . The free base form is the preferred starting material for these synthetic modifications.

Organic Synthesis: A Non-Aromatic, Saturated Amine Nucleophile

As a secondary amine, the free base (CAS: 1018443-34-9) serves as a robust nucleophile in various reactions, including alkylation, acylation, and reductive amination. Its predicted pKa of ~10.28 indicates moderate basicity , allowing for selective reactions under controlled pH conditions. This contrasts with the salt forms, which would require an additional neutralization step before use.

Process Chemistry: Development of Scalable Synthetic Routes

For process chemists, the free base represents a versatile late-stage intermediate. Its lower molecular weight compared to its salts is advantageous for large-scale reactions and bulk shipping . The documented synthetic routes to the dihydrochloride salt, which utilize this free base or closely related intermediates, highlight its central role in the commercial production of this compound class [1].

Material Science: Precursor for Polyamine Ligands and Catalysts

The presence of two basic nitrogen atoms in a constrained bicyclic framework makes 3-(Azetidin-1-yl)pyrrolidine a potential precursor for novel polyamine ligands or catalysts. Its unique structural rigidity can be exploited to design metal-chelating agents with specific coordination geometries, offering properties not achievable with more flexible diamines like N,N-dimethylethylenediamine.

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